molecular formula C26H34FN3O6S B13844388 tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate

Cat. No.: B13844388
M. Wt: 535.6 g/mol
InChI Key: QILQWACDSPPUDH-OUKQBFOZSA-N
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Description

tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidinyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biology, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group can be used in fluorescence-based assays to monitor biological processes .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved solubility, stability, and reactivity. Its unique structure allows for the design of materials with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can interact with hydrophobic pockets, while the pyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is unique due to its combination of a fluorophenyl group, a pyrimidinyl core, and a tert-butyl ester. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H34FN3O6S

Molecular Weight

535.6 g/mol

IUPAC Name

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate

InChI

InChI=1S/C26H34FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19,31H,14-15H2,1-7H3/b13-12+

InChI Key

QILQWACDSPPUDH-OUKQBFOZSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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